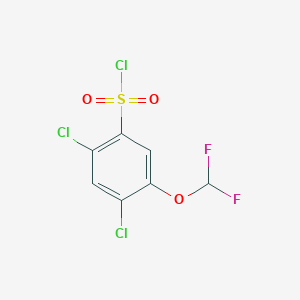
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
説明
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3Cl3F2O3S and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHClOS. Its structure includes a sulfonyl chloride functional group, which is critical for its biological activity. The presence of chlorine and difluoromethoxy groups enhances its pharmacological properties.
Research indicates that compounds with sulfonamide linkers, including this compound, exhibit various biological activities through different mechanisms:
- Inhibition of Enzyme Activity : The compound is known to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as glucose metabolism and lipid regulation .
- PPAR Activation : It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which plays a significant role in insulin sensitivity and lipid metabolism .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship reveals that modifications at specific positions on the benzene ring can significantly enhance antimicrobial potency .
Cardiovascular Effects
A notable study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure in cardiovascular models. It was found that certain derivatives could lower coronary resistance, suggesting potential applications in managing hypertension . The mechanisms involved may include calcium channel modulation, which is a common target for cardiovascular drugs.
Case Studies and Experimental Findings
- In Vitro Studies :
- Docking Studies :
Table of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the safety and efficacy of this compound. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for several derivatives . However, further investigations are necessary to comprehensively assess these parameters.
科学的研究の応用
Organic Synthesis
Reagent in Chemical Reactions
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable covalent bonds. This characteristic makes it valuable in the synthesis of complex organic molecules.
| Reaction Type | Product Type | Example Reaction |
|---|---|---|
| Sulfonamide Formation | Sulfonamides | Reaction with amines to yield sulfonamides |
| Esterification | Sulfonate Esters | Reaction with alcohols to form sulfonate esters |
| Functional Group Modification | Various derivatives | Modification of biomolecules for structural studies |
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is investigated for its potential use in the development of pharmaceuticals. It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Research indicates that compounds derived from this compound exhibit significant biological activities, including antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activities of various derivatives synthesized from this compound. Compounds showed promising results against bacterial strains such as E. coli and fungal strains like Candida albicans. The structure-activity relationship (SAR) revealed that the presence of chlorine atoms and sulfonamide groups enhanced antibacterial properties significantly .
Material Science
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to modify polymer properties makes it useful in creating advanced materials with specific functionalities.
| Application Area | Description |
|---|---|
| Polymer Modification | Enhances thermal stability and mechanical properties |
| Specialty Chemical Production | Used as a building block for various chemical products |
特性
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)2-5(3)15-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVHMXHWOXLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















